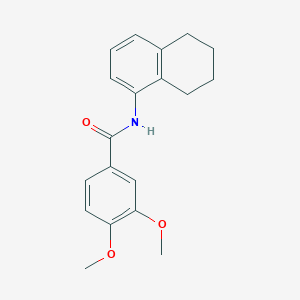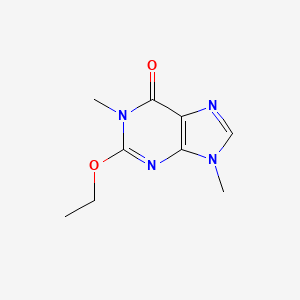
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as URB597, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which has been shown to produce analgesic, anxiolytic, and antidepressant effects.
作用机制
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, producing a variety of physiological effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide increases the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors and the production of its therapeutic effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors. This has been shown to produce analgesic, anxiolytic, and antidepressant effects. 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to increase the levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which may contribute to its therapeutic effects.
实验室实验的优点和局限性
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has several advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of the endocannabinoid system. It has also been shown to produce consistent and reproducible effects in animal models. However, 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has some limitations, including its relatively short half-life and its potential for off-target effects on other enzymes.
未来方向
There are several potential future directions for research on 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including pain, anxiety, and depression. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is interest in developing more potent and selective inhibitors of FAAH, which may have greater therapeutic potential than 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
合成方法
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide was first synthesized in 2003 by a group of researchers led by Daniele Piomelli at the University of California, Irvine. The synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a base such as potassium carbonate. The resulting product is then converted to the benzamide derivative by reaction with benzoyl chloride.
科学研究应用
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to produce analgesic effects in animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
IUPAC Name |
3,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-11-10-14(12-18(17)23-2)19(21)20-16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMSQQWSFOWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)



![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)

![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)


![N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)
![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)
